5-Carboxyrhodamine 6G Succinimidyl Ester: A Technical Guide
5-Carboxyrhodamine 6G Succinimidyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Carboxyrhodamine 6G succinimidyl ester (5-CR6G-SE), a widely used amine-reactive fluorescent dye. This document details its core properties, experimental protocols for its application in bioconjugation, and its use in downstream analytical methods.
Core Concepts
5-Carboxyrhodamine 6G succinimidyl ester is a derivative of the highly fluorescent rhodamine 6G dye. The key feature of this molecule is the N-hydroxysuccinimidyl (NHS) ester group, which provides a mechanism for covalently attaching the fluorophore to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1] This reaction forms a stable amide bond, making it an ideal tool for a variety of bio-labeling applications. The spectral properties of Carboxyrhodamine 6G, with excitation and emission wavelengths falling between those of fluorescein and tetramethylrhodamine, offer a valuable color option for multiplex fluorescence imaging.[2]
Data Presentation
The following tables summarize the key quantitative data for 5-Carboxyrhodamine 6G succinimidyl ester.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₉N₃O₇ | [1] |
| Molecular Weight | 555.59 g/mol | [1] |
| Solubility | DMSO, DMF | [1] |
| Storage Conditions | -20°C, protect from light | [1] |
Table 2: Photophysical Properties
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~522-525 nm | [1][3] |
| Emission Wavelength (λem) | ~546-550 nm | [1][3] |
| Molar Extinction Coefficient (ε) | 94,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | High (Rhodamine 6G in ethanol is 0.95) | [4] |
| Color | Orange-Red Solid |
Experimental Protocols
Protein and Antibody Labeling with 5-CR6G-SE
This protocol describes the general procedure for labeling proteins and antibodies with 5-Carboxyrhodamine 6G succinimidyl ester. Optimization may be required for specific proteins and applications.
Materials:
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5-Carboxyrhodamine 6G succinimidyl ester (5-CR6G-SE)
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Protein or antibody to be labeled
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration or dialysis cassette)
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Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein or antibody in the Labeling Buffer at a concentration of 2-10 mg/mL.
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Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
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-
Prepare the Dye Stock Solution:
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Allow the vial of 5-CR6G-SE to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, dissolve 1 mg of 5-CR6G-SE (MW ~556) in approximately 180 µL of solvent.
-
-
Labeling Reaction:
-
While gently vortexing, add the calculated amount of the dye stock solution to the protein solution. A 10-20 fold molar excess of the dye to the protein is a common starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye and other reaction components using a gel filtration column or dialysis against PBS.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of 5-CR6G (~525 nm).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), correcting for the dye's absorbance at 280 nm. The correction factor for 5-CR6G at 280 nm is approximately 0.214.
-
The DOL is the molar ratio of the dye to the protein.
-
-
Storage:
-
Store the purified labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light. The addition of a cryoprotectant like glycerol and a preservative like sodium azide is recommended for long-term storage.
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Immunofluorescence Staining with a 5-CR6G-SE Labeled Antibody
This protocol provides a general workflow for immunofluorescence staining of cultured cells using a directly labeled primary antibody.
Materials:
-
Cells grown on coverslips or in culture plates
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PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
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5-CR6G-SE labeled primary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Procedure:
-
Cell Preparation:
-
Wash the cells briefly with PBS.
-
Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the 5-CR6G-SE labeled primary antibody in Blocking Buffer to its optimal working concentration.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 1-5 minutes.
-
Wash the cells with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for 5-CR6G and the counterstain.
-
Flow Cytometry with 5-CR6G-SE Labeled Antibodies
This protocol outlines a general procedure for staining cells in suspension for flow cytometry analysis.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
5-CR6G-SE labeled antibody
-
Fc block (optional)
-
Viability dye (optional)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
-
Fc Receptor Blocking (Optional):
-
To prevent non-specific binding to Fc receptors, incubate the cells with an Fc block for 10-15 minutes.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the 5-CR6G-SE labeled antibody to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with Flow Cytometry Staining Buffer by centrifugation and resuspension to remove unbound antibody.
-
-
Viability Staining (Optional):
-
Resuspend the cells in buffer containing a viability dye to exclude dead cells from the analysis.
-
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filters for 5-Carboxyrhodamine 6G.
-
Mandatory Visualization
References
- 1. 5(6)-Carboxyrhodamine 6G ethylenediamine | AAT Bioquest [aatbio.com]
- 2. 5-CR6G, SE [5-Carboxyrhodamine 6G, succinimidyl ester] *Single isomer* | AAT Bioquest [aatbio.com]
- 3. omlc.org [omlc.org]
- 4. Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant - PMC [pmc.ncbi.nlm.nih.gov]
